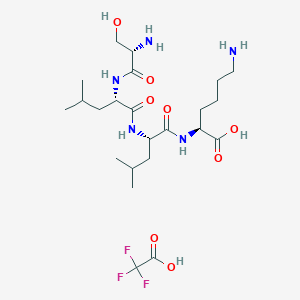
Beta-Amyloid(1-14),mouse,rat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid(1-14),mouse,rat is a 1 to 14 fragment of Amyloid-β peptide.
科学的研究の応用
Alzheimer's Disease and Amyloid Aggregation
Beta-Amyloid(1-14) in mice and rats is significant in Alzheimer's disease research. Studies show that rodent and human sequences of Alzheimer's amyloid beta A4 share similar properties, including the ability to form filaments in vitro and solubility under physiological conditions (Hilbich et al., 1991). Additionally, the role of species-specific primary structure differences in Aβ42 assembly and neurotoxicity has been explored, indicating that assembly quaternary structure and organismal responses to toxic peptide assemblies mediate neuropathogenic effects, rather than just Aβ sequence differences (Roychaudhuri et al., 2015).
Neurotoxicity and Cellular Impact
Chronic application of beta amyloid fragment 25-35 has been studied for its neurotoxic effects in rat hippocampal neurons, suggesting a role in programmed neuronal death, which is significant in understanding Alzheimer's pathology (Forloni et al., 1993). Research also shows that human Aβ directly produces hydrogen peroxide through metal ion reduction, linking Aβ accumulation to oxidative stress in Alzheimer's disease (Huang et al., 1999).
Transgenic Models and Beta-Amyloid Precursor Protein
Transgenic mouse models overexpressing amyloid precursor protein (APP) provide insights into Alzheimer's disease-like histopathology and neurodegeneration. These models, like the PDAPP transgenic mouse, show regionally specific Aβ deposition and cognitive impairments, making them valuable for AD research (Johnson-Wood et al., 1997). Another study on mice with a modified β-amyloid precursor protein gene revealed behavioral and anatomical deficits, highlighting the importance of beta-APP in cognitive function and brain structure (Müller et al., 1994).
Therapeutic Approaches and Vaccine Studies
Research into Aβ peptide vaccination has shown potential in preventing memory loss in animal models of Alzheimer's disease, suggesting a possible therapeutic approach for AD (Morgan et al., 2000).
特性
分子式 |
C₆₉H₉₅N₂₁O₂₄ |
|---|---|
分子量 |
1603.70 |
配列 |
One Letter Code: DAEFGHDSGFEVRH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




